![molecular formula C11H13ClN4O4 B12371191 (2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12371191.png)
(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule that features a combination of an imidazo[4,5-c]pyridine ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include precursors for the imidazo[4,5-c]pyridine ring and the oxolane ring. Common synthetic routes may involve:
Formation of the imidazo[4,5-c]pyridine ring: This could be achieved through cyclization reactions involving appropriate precursors.
Attachment of the oxolane ring: This step might involve nucleophilic substitution or addition reactions to attach the oxolane ring to the imidazo[4,5-c]pyridine core.
Functional group modifications: Introduction of the amino and chloro groups, as well as the hydroxymethyl group, through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.
Reduction: Reduction of the imidazo[4,5-c]pyridine ring.
Substitution: Halogenation or amination reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential as a biochemical probe or a ligand for specific receptors. Its structural features could enable interactions with biological macromolecules.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- (2R,3S,5R)-2-(4-amino-6-chloropyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3S,5R)-2-(4-amino-6-bromoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures. This combination can impart unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C11H13ClN4O4 |
|---|---|
分子量 |
300.70 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1 |
InChIキー |
LIDWXUGNGGWNEU-JDUFNJJTSA-N |
異性体SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
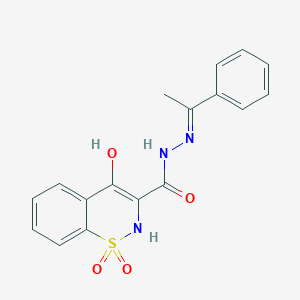
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
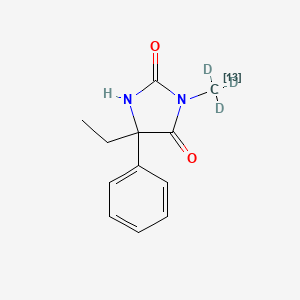
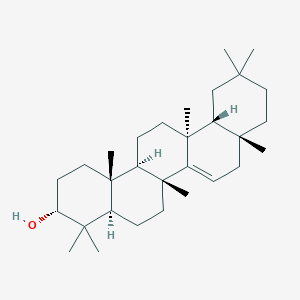
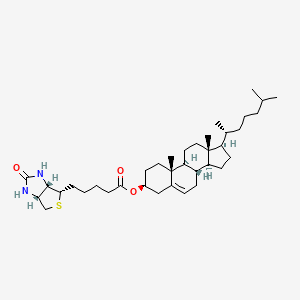
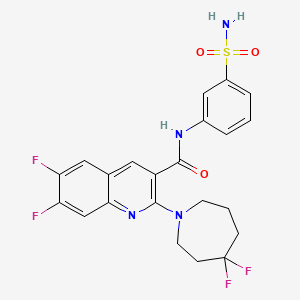

![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
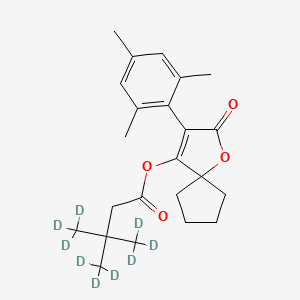
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
